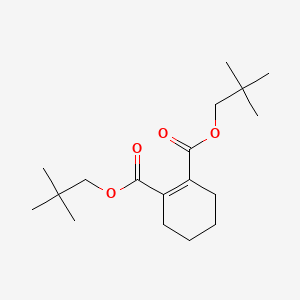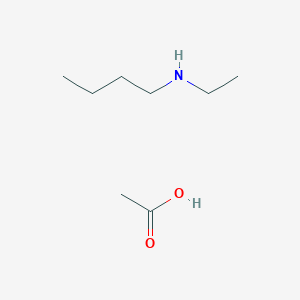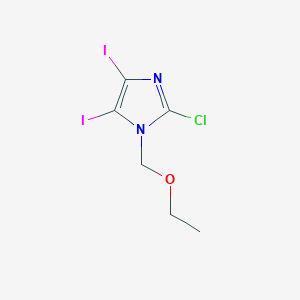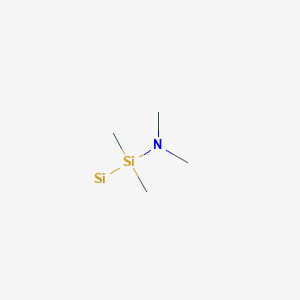
Tetramethyl-disilylamin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl-disilylamin is an organosilicon compound with the chemical formula (CH₃)₂SiNHSi(CH₃)₂ It is a derivative of disilane, where two silicon atoms are bonded to a nitrogen atom and each silicon atom is further bonded to two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: Tetramethyl-disilylamin can be synthesized through several methods. One common method involves the reaction of chlorosilanes with ammonia or amines. For example, the reaction of dimethylchlorosilane with ammonia can yield this compound. The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale reactions involving chlorosilanes and ammonia. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions: Tetramethyl-disilylamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: The nitrogen atom in this compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Substitution Reactions: Various halogenating agents and other reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Simpler silanes such as dimethylsilane.
Substitution: Compounds with different functional groups replacing the methyl groups.
科学研究应用
Tetramethyl-disilylamin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in studying silicon-nitrogen chemistry.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of silicon-based materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of tetramethyl-disilylamin involves its ability to participate in various chemical reactions due to the presence of silicon and nitrogen atoms. The nitrogen atom can act as a nucleophile, participating in substitution and addition reactions. The silicon atoms can undergo oxidation and reduction, leading to the formation of various silicon-containing compounds. The exact molecular targets and pathways depend on the specific reactions and conditions involved.
相似化合物的比较
Tetramethylsilane: Similar in structure but lacks the nitrogen atom. It is used as a standard in nuclear magnetic resonance spectroscopy.
Hexamethyldisilazane: Contains a similar silicon-nitrogen-silicon structure but with additional methyl groups. It is used as a silylating agent in organic synthesis.
Dimethyldichlorosilane: Contains silicon-chlorine bonds instead of silicon-nitrogen bonds. It is used in the production of silicone polymers.
Uniqueness: Tetramethyl-disilylamin is unique due to the presence of both silicon and nitrogen atoms, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it valuable in various applications.
属性
分子式 |
C4H12NSi2 |
|---|---|
分子量 |
130.31 g/mol |
InChI |
InChI=1S/C4H12NSi2/c1-5(2)7(3,4)6/h1-4H3 |
InChI 键 |
ALTKJGPZXODTOP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)[Si](C)(C)[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
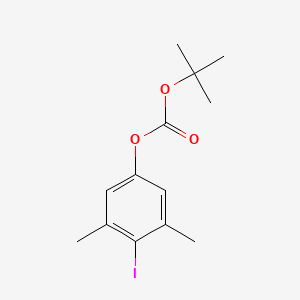
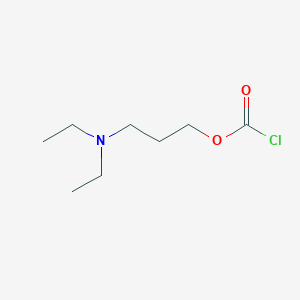
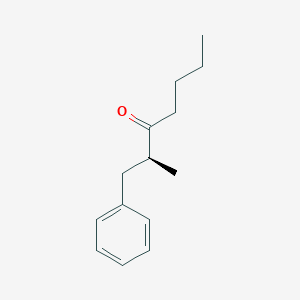
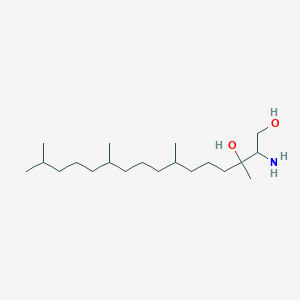
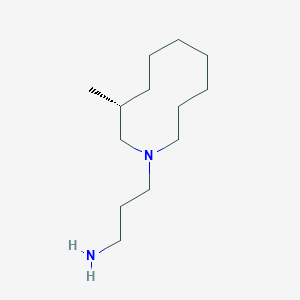
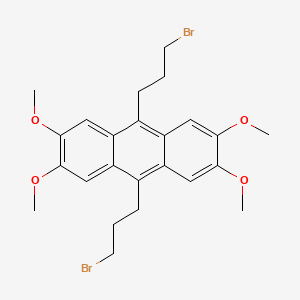

![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
